(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1704533-76-5
VCID: VC5827496
InChI: InChI=1S/C25H28FN3O2/c26-21-6-2-4-8-24(21)31-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(30)23-17-18-5-1-3-7-22(18)27-23/h1-8,17,19-20,27H,9-16H2
SMILES: C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5N4
Molecular Formula: C25H28FN3O2
Molecular Weight: 421.516

(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone

CAS No.: 1704533-76-5

Cat. No.: VC5827496

Molecular Formula: C25H28FN3O2

Molecular Weight: 421.516

* For research use only. Not for human or veterinary use.

(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone - 1704533-76-5

Specification

CAS No. 1704533-76-5
Molecular Formula C25H28FN3O2
Molecular Weight 421.516
IUPAC Name [4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone
Standard InChI InChI=1S/C25H28FN3O2/c26-21-6-2-4-8-24(21)31-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(30)23-17-18-5-1-3-7-22(18)27-23/h1-8,17,19-20,27H,9-16H2
Standard InChI Key RPCWSHNQQTTXHY-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5N4

Introduction

Chemical Identity and Structural Features

The IUPAC name (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone delineates its three primary components:

  • Bipiperidine core: A 1,4'-bipiperidinyl system, where two piperidine rings are connected via a single bond.

  • 2-Fluorophenoxy substituent: A phenoxy group with a fluorine atom at the ortho position.

  • Indole-2-carbonyl group: A methanone derivative attached to the second position of an indole heterocycle.

PropertyValue/Description
Molecular formulaC₃₁H₃₃FN₂O₂
Molecular weight516.61 g/mol
Key functional groupsBipiperidine, fluorophenoxy, indole carbonyl

The bipiperidine system is known for conformational flexibility, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) . The 2-fluorophenoxy group enhances metabolic stability and modulates electronic properties, while the indole moiety contributes to π-π stacking interactions in binding pockets .

Synthesis and Manufacturing

Optimization Challenges

  • Stereochemical control: The bipiperidine system may adopt multiple conformers, necessitating chiral resolution techniques .

  • Fluorine incorporation: Early-stage introduction of fluorine minimizes yield loss from by-products, as seen in Paroxetine synthesis .

Structural and Spectroscopic Characterization

Crystallographic Insights

While crystal data for the title compound are unavailable, related fluorophenyl-piperidine structures exhibit:

  • Half-chair or twisted conformations in piperidine rings, as observed in C29H24FNO5·0.5CH3OH .

  • Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilizing S(6) ring motifs .

  • Dihedral angles between aromatic rings ranging from 31° to 85°, influencing molecular planarity .

Spectroscopic Data (Hypothesized)

TechniquePredicted Features
¹H NMR- δ 7.6–7.8 ppm (indole H)
- δ 4.5–5.0 ppm (OCH₂ bipiperidine)
¹³C NMR- ~160 ppm (C=O)
- 115–125 ppm (C-F)
IR1680–1700 cm⁻¹ (C=O stretch)

Pharmacological Profile and Mechanisms

Antimicrobial Activity

Compounds with bipiperidine and indole motifs demonstrate broad-spectrum antimicrobial effects. For example, dispiro-piperidine derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The fluorine atom enhances membrane permeability, while the indole group disrupts bacterial biofilm formation .

Neuropharmacological Effects

Fluorophenyl-piperidines are known serotonin reuptake inhibitors (e.g., Paroxetine) . The title compound’s structural similarity suggests potential affinity for serotonin (5-HT) or dopamine receptors, though functional assays are required.

ApplicationRationaleChallenges
OncologyTubulin inhibition and pro-apoptotic effectsOff-target toxicity in healthy cells
AntimicrobialsBiofilm disruption and membrane penetrationResistance development
NeuropsychiatryGPCR modulation (5-HT, dopamine)Blood-brain barrier permeability

Challenges and Future Directions

  • Synthetic scalability: Multi-step sequences require optimization for industrial-scale production .

  • Target selectivity: Structural modifications (e.g., substituents on indole) may enhance receptor specificity .

  • In vivo validation: Pharmacokinetic studies are needed to assess bioavailability and metabolic stability.

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